molecular formula C20H40 B1258915 1-Heptyl-2-octylcyclopentane

1-Heptyl-2-octylcyclopentane

Cat. No. B1258915
M. Wt: 280.5 g/mol
InChI Key: UKVVPDHLUHAJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-heptyl-2-octylcyclopentane is a cycloalkane and a member of cyclopentanes. It derives from a hydride of a cyclopentane.

Scientific Research Applications

  • Linear α-Olefins Production:

    • The compound is highlighted in the production of linear α-olefins like 1-hexene and 1-octene, crucial components in manufacturing LLDPE (linear low-density polyethylene). The Fischer–Tropsch process yields an array of hydrocarbons with high α-olefin content. Processes like hydroformylation, hydrogenation, and dehydration of 1-heptene are instrumental in producing 1-octene, offering a pathway for 1-Heptyl-2-octylcyclopentane involvement (Leeuwen et al., 2011).
  • Ethylene Tetramerisation:

    • The compound's derivatives are implicated in the selective tetramerisation of ethylene to 1-octene. This process involves extended metallacyclic mechanisms and the formation of higher 1-alkenes through ethylene insertion into metallacycloheptane intermediates. The mechanistic study of this process provides insights into the unique selectivity for 1-octene formation, highlighting the relevance of 1-Heptyl-2-octylcyclopentane derivatives in such chemical transformations (Overett et al., 2005).
  • Electroreductive Intramolecular Coupling:

    • The compound and its related structures have been studied in the context of electroreductive cyclization of olefinic and aromatic ketones. Such studies are pertinent to understanding the regio- and stereoselectivities of these reactions, indicating the compound's potential involvement in intricate chemical synthesis processes (Kise, 2004).
  • Ruthenium-Catalyzed Cycloadditions:

    • The compound is mentioned in studies involving the ruthenium-catalyzed tandem cycloaddition of diynes with alkenes. Such reactions lead to complex chemical structures, indicating the utility of 1-Heptyl-2-octylcyclopentane in facilitating or being part of such sophisticated chemical syntheses (Yamamoto et al., 2000).
  • Tantalum-Catalyzed Carboalumination:

    • Research involving the tantalum-catalyzed carboalumination of alkenes mentions the compound as part of the reaction pathway. This pathway results in a mixture of various substituted products, underlining the compound's role in complex reaction mechanisms and its potential for creating diverse chemical products (Sultanov et al., 2013).

properties

Product Name

1-Heptyl-2-octylcyclopentane

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

UKVVPDHLUHAJNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC1CCCCCCC

Origin of Product

United States

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